3-Methyl-5-vinylpyridine
Overview
Description
3-Methyl-5-vinylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C7H9N. It is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and it has a methyl group and a vinyl group attached to the ring. This compound is related to 2-methyl-5-vinylpyridine, which is mentioned in the synthesis of copolymers with N-vinylpyrrolidone, indicating its potential for polymerization and application in materials science .
Synthesis Analysis
The synthesis of related vinylpyridine compounds often involves catalytic reactions or polymerization processes. For instance, poly(4-vinylpyridine) supported acidic ionic liquid catalysts are synthesized by reacting 4-vinylpyridine with other reagents and then polymerizing the product . Similarly, copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine are synthesized through radical copolymerization . These methods suggest that 3-methyl-5-vinylpyridine could also be synthesized through similar catalytic or polymerization techniques.
Molecular Structure Analysis
The molecular structure of vinylpyridine derivatives is characterized by the presence of a vinyl group attached to the pyridine ring. This vinyl group can participate in various chemical reactions, particularly polymerization, to form complex structures. The molecular structure of these compounds can be analyzed using techniques such as 13C NMR, as demonstrated in the determination of monomer unit ratios in copolymers .
Chemical Reactions Analysis
Vinylpyridines are reactive compounds that can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions with azodicarboxylic acid esters to form azacinnoline derivatives . They are also used in aza-Morita-Baylis-Hillman reactions to construct triarylsubstituted 3-pyrrolines . Additionally, vinylpyridines can undergo cyclodimerization to yield pyridyl-substituted tetrahydroquinclines or isoquinolines . These reactions demonstrate the chemical versatility of vinylpyridine compounds, including 3-methyl-5-vinylpyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of vinylpyridine derivatives can vary depending on the substituents attached to the pyridine ring. For instance, copolymers containing 2-methyl-5-vinylpyridine exhibit good solubility in water when the content of the vinylpyridine is up to 75 ± 5 mol% . The solubility and other physical properties such as molecular weight and viscosity can be crucial for the application of these compounds in various industries.
Scientific Research Applications
1. Synthesis of Benzopyrans and Dihydropyranochromenes
3-Methyl-5-vinylpyridine derivatives, such as poly(4-vinylpyridine), have been used as catalysts in the synthesis of benzopyrans and dihydropyranochromenes. These reactions are advantageous due to mild conditions, short reaction times, simple work-up, and high yields, making them significant in organic synthesis and pharmaceutical applications (Albadi, Mansournezhad, & Akbari Balout-Bangan, 2014).
2. Photovoltaic Applications
3-Methyl-5-vinylpyridine-based copolymers, like poly(3-hexylthiophene)-poly(4-vinylpyridine), are used in creating polymer blends for photovoltaic devices. These materials exhibit microphase separated morphologies, essential for efficient solar energy conversion (Sary et al., 2010).
3. Electroconductivity Studies
Poly(2-methyl-5-vinylpyridine) forms complexes with alkali metal salts, displaying significant changes in electroconductivity and viscosity. Such complexes are studied for their potential applications in advanced electronic materials and devices (Bekturganova, Dzhumadilov, & Bekturov, 1996).
4. Sulfurization and Material Properties
Sulfurization of poly(2-methyl-5-vinylpyridine) with elemental sulfur results in materials with electric conductivity, paramagnetism, and complex-forming properties. These findings are vital for the development of conductive and magnetic materials (Trofimov et al., 2002).
5. Catalytic Activity in Hydrogen Peroxide Decomposition
Complexation of copolymers of 2-methyl-5-vinylpyridine with copper(II) ions shows catalase-like activity in hydrogen peroxide decomposition. This research is important in catalysis and environmental applications (Bekturov, Kudaibergenov, & Sigitov, 1986).
6. Proton-Proton Coupling Constants in Vinylpyridines
Studies on 2-methyl-5-vinylpyridine and related compounds provide insights into their conformational preferences and molecular interactions. This research aids in understanding molecular dynamics and structural analysis in organic chemistry (Rowbotham & Schaefer, 1974).
7. Electrocatalytic Reduction of CO2
Polymers derived from 3-Methyl-5-vinylpyridine derivatives are explored for their electrocatalytic reduction of CO2 in thin polymeric films. This application is crucial in addressing environmental concerns and developing carbon capture technologies (O'toole et al., 1989).
Safety And Hazards
The compound is classified as a flammable liquid and vapor . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Polyvinylpyridine has been extensively applied in electrode organization for electrochemical applications . It has the potential for use in electrical applications and drug delivery . It can also be used as a chemical reagent . Therefore, the future directions of 3-Methyl-5-vinylpyridine could be in these areas.
properties
IUPAC Name |
3-ethenyl-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-4-7(2)5-9-6-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAMCQRXSYEGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363810 | |
Record name | 3-Methyl-5-vinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-vinylpyridine | |
CAS RN |
51961-51-4 | |
Record name | 3-Methyl-5-vinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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